molecular formula C6H6Br2N2O B1435586 4,5-dibromo-1-ethyl-1H-imidazole-2-carbaldehyde CAS No. 2060035-12-1

4,5-dibromo-1-ethyl-1H-imidazole-2-carbaldehyde

Cat. No. B1435586
M. Wt: 281.93 g/mol
InChI Key: JUZMDIWVKURVFF-UHFFFAOYSA-N
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Description

4,5-dibromo-1-ethyl-1H-imidazole-2-carbaldehyde is a chemical compound with the molecular formula C6H6Br2N2O . It is a derivative of imidazole, a heterocyclic compound that is a key component in many functional molecules used in a variety of everyday applications .


Molecular Structure Analysis

The molecular structure of 4,5-dibromo-1-ethyl-1H-imidazole-2-carbaldehyde consists of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The ring is substituted at the 4 and 5 positions with bromine atoms, at the 1 position with an ethyl group, and at the 2 position with a carbaldehyde group .

Scientific Research Applications

  • Synthesis of Imidazole Derivatives 4,5-Dibromo-1-ethyl-1H-imidazole-2-carbaldehyde is involved in the synthesis of various imidazole derivatives. For example, its cyclization with different agents leads to the formation of imidazo[1,2-b]isoquinolines (Iddon, Petersen, Becher, & Christensen, 1995).

  • Copper-Catalyzed Oxidative Coupling Reactions This compound is used in copper-catalyzed oxidative coupling reactions with α,β-unsaturated aldehydes and amidines, leading to the synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes (Li et al., 2015).

  • pH-sensitive Spin Probes Synthesis It's involved in the preparation of pH-sensitive spin probes, particularly in the synthesis of nitroxides, which are stable and useful for various scientific applications (Kirilyuk et al., 2003).

  • Building Blocks in Medical Chemistry As a precursor in medical chemistry, it serves as a building block for synthesizing a variety of biologically active molecules. Its derivatization leads to the creation of compounds with potential biological activities (Orhan, Kose, Alkan, & Öztürk, 2019).

  • Efficient Synthesis of Alkaloids The compound aids in the efficient synthesis of 2-aminoimidazole alkaloids, showcasing its utility in complex organic syntheses (Ando & Terashima, 2010).

  • Synthesis of Imidazo[4,5-b]pyridines It plays a role in the preparation of imidazo[4,5-b]pyridine derivatives, highlighting its versatility in the synthesis of heterocyclic compounds (Perandones & Soto, 1997).

  • Synthesis of Thieno[2,3-d]imidazoles The compound is utilized in the synthesis of thieno[2,3-d]imidazoles, demonstrating its application in the creation of sulfur-containing heterocycles (Iddon, Khan, & Lim, 1987).

  • Synthesis of Polysubstituted Imidazoles It is instrumental in the synthesis of various polysubstituted imidazoles, showing its utility in producing compounds with multiple substituents (Iddon & Khan, 1987).

properties

IUPAC Name

4,5-dibromo-1-ethylimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2O/c1-2-10-4(3-11)9-5(7)6(10)8/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZMDIWVKURVFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC(=C1Br)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dibromo-1-ethyl-1H-imidazole-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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